Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Description
Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a cyclopropane-based carboxamide derivative featuring a 4-bromo-pyrazole substituent linked via an ethylamide group. This compound is of interest in medicinal chemistry due to its structural uniqueness, which may influence pharmacokinetic properties and target binding affinity.
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-12-13(6-8)4-3-11-9(14)7-1-2-7/h5-7H,1-4H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFJKVJYYPAFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-(4-bromo-pyrazol-1-yl)-ethylamine under appropriate conditions to form the desired amide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Analogues
The following compounds share the cyclopropanecarboxamide core but differ in substituent groups, leading to variations in physicochemical and biological properties:
Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Features :
- A benzo[d][1,3]dioxol-5-yl group replaces the pyrazole ring.
- Additional complexity from a thiazole ring and methoxyphenyl/pyrrolidinyl substituents.
- Synthesis : Prepared via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazol-2-amine derivative (20% yield) .
Cyclopropanecarboxylic Acid [2-(5-Benzyloxy-1H-Indol-3-yl)-ethyl]-amide
- Key Features :
- Substituted with a 5-benzyloxy-indol-3-yl group.
- The indole scaffold allows for π-π stacking interactions, while the benzyloxy group increases steric bulk.
- Synonyms: Includes AC1LFWIH, SCHEMBL9121394, and others .
Other Analogues
Comparative Analysis Table
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis is likely analogous to Compound 74, where carboxylic acid and amine intermediates are coupled. However, brominated pyrazoles may require specialized halogenation steps.
Biological Activity :
- Halogen Effects : The 4-bromo group in the target compound may enhance binding to targets with hydrophobic pockets (e.g., kinases) via halogen bonds.
- Heterocyclic Diversity : Pyrazoles (target) vs. indoles ( compounds) vs. benzodioxoles (Compound 74) offer distinct interaction profiles. Indoles may favor CNS targets, while pyrazoles could optimize metabolic stability .
Physicochemical Properties :
- The bromopyrazole substituent likely increases molecular weight (∼250–300 g/mol) and logP compared to hydroxyphenyl or benzodioxole derivatives.
- Benzodioxole-containing Compound 74 may exhibit higher logP, favoring blood-brain barrier penetration .
Biological Activity
Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₈BrN₂O₂ and a molar mass of 231.05 g/mol. The presence of the cyclopropane ring and the pyrazole moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrN₂O₂ |
| Molar Mass | 231.05 g/mol |
| LogP | 2.5 |
| Solubility in Water | Low (0.1 mg/mL) |
This compound acts primarily as a GPR120 modulator . GPR120 is a GPCR implicated in metabolic regulation, particularly in glucose homeostasis and lipid metabolism. Activation of GPR120 has been linked to anti-inflammatory effects and improved insulin sensitivity, making it a target for diabetes treatment.
Key Findings
- GPR120 Modulation : The compound has been shown to activate GPR120, leading to enhanced insulin signaling pathways, which may be beneficial in treating type 2 diabetes .
- Inhibition of Lactate Dehydrogenase (LDH) : Research indicates that pyrazole derivatives can inhibit LDH, an enzyme involved in the conversion of pyruvate to lactate. This inhibition can disrupt cancer cell metabolism, suggesting potential applications in oncology .
Case Studies
- Diabetes Treatment : A study demonstrated that compounds similar to this compound effectively lowered blood glucose levels in diabetic models by enhancing GPR120 activity .
- Cancer Metabolism : In vitro studies showed that analogs of this compound inhibited lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), indicating potential for cancer therapy through metabolic modulation .
Research Findings
Recent literature highlights the diverse biological activities associated with pyrazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
